molecular formula C21H15Cl3N2O3 B5141111 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide

2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide

Cat. No. B5141111
M. Wt: 449.7 g/mol
InChI Key: NEKKELQBWLQQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide, also known as CCMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCMB is a member of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to bind to dopamine receptors and inhibit dopamine release.
Biochemical and Physiological Effects:
2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of dopamine release. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide in lab experiments is its ability to selectively target specific enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation of using 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the use of 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide in scientific research. One potential direction is the development of new drugs based on the structure and properties of 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide. Another direction is the further study of the mechanisms of action of 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide, which could lead to the discovery of new targets for drug development. Additionally, 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide could be used in combination with other drugs and compounds to enhance their efficacy and reduce side effects.

Synthesis Methods

2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzoyl chloride, followed by reduction and subsequent reaction with 2-chloro-5-methoxyaniline. The final product is obtained through recrystallization and purification.

Scientific Research Applications

2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has been used in various scientific research studies, including cancer research, neurobiology, and drug discovery. In cancer research, 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has been used to study the effects of dopamine receptor antagonists on dopamine release. In drug discovery, 2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide has been used as a lead compound for the development of new drugs with similar structures and properties.

properties

IUPAC Name

2-chloro-N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c1-29-19-11-17(25-21(28)14-4-2-3-5-15(14)23)16(24)10-18(19)26-20(27)12-6-8-13(22)9-7-12/h2-11H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKKELQBWLQQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]benzamide

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